molecular formula C17H21BrN2O5 B1417857 (S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid CAS No. 1786898-74-5

(S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

Cat. No. B1417857
M. Wt: 413.3 g/mol
InChI Key: DKKFXOOXBDBDIF-UHFFFAOYSA-N
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Description

The compound appears to be a piperazine derivative with a carboxylic acid group, a tert-butoxycarbonyl (Boc) protecting group, and a bromo-formylphenyl group. Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the Boc protecting group, and the attachment of the bromo-formylphenyl group. The exact methods would depend on the starting materials and the specific reactions used.



Molecular Structure Analysis

The molecular structure of this compound could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.



Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The carboxylic acid group might be expected to participate in acid-base reactions, while the bromo group on the phenyl ring could potentially be involved in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined through various laboratory tests.


Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Material safety data sheets (MSDS) would provide information on handling, storage, and disposal.


Future Directions

Future research on this compound could involve further studies to determine its potential uses, such as in pharmaceuticals or materials science.


Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This is a general analysis and may not apply to the specific compound you mentioned.


properties

IUPAC Name

4-(5-bromo-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-8-12(18)5-4-11(13)10-21/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKFXOOXBDBDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
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(S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
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(S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
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(S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
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(S)-4-(3-Bromo-6-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

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